![molecular formula C16H18ClNO2 B2588171 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride CAS No. 1258312-96-7](/img/structure/B2588171.png)
2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride
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Overview
Description
The compound “2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride” is a derivative of benzylamine and 4-methoxyphenyl ethanone, with a hydrochloride group attached. It likely belongs to the class of organic compounds known as benzoyl derivatives .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzylamine), an ethanone group (a carbonyl group with a methyl group), and a 4-methoxyphenyl group (a benzene ring with a methoxy group at the 4-position) .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents present. Benzylamines can undergo a variety of reactions, including acylation and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzene rings and the ethanone group could influence its polarity and solubility .Scientific Research Applications
1. Structural Analysis and Molecular Interactions
The compound's structural characteristics and molecular interactions have been a subject of study. For instance, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a structurally related compound, has been analyzed to understand its molecular configuration and interactions within crystal structures. It exhibited a small dihedral angle between the central ethanone fragment and the 4-methoxyphenyl group, suggesting minimal steric hindrance, and the molecule formed chains through C-H⋯N interactions in the crystal lattice (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
2. Reactivity and Synthesis of Derivatives
The compound and its derivatives have been involved in various synthesis reactions, demonstrating their reactivity and potential in creating new chemical entities. For example, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, a related derivative, was used to synthesize p-aminobenzoic acid diamides, showcasing its utility in the formation of novel compounds with potential applications (Agekyan & Mkryan, 2015).
3. Potential in Material Science
Compounds related to 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride have been studied for their properties in material science. The dielectric and thermal properties of methacrylate polymers bearing chalcone side groups, derived from structurally similar compounds, were extensively researched. These studies are critical for understanding the material's behavior in various conditions and its potential applications in the field of advanced materials (Çelik & Coskun, 2018).
4. Involvement in Complex Synthesis Reactions
The compound's related structures have been utilized in complex chemical reactions, forming a basis for synthesizing more complex molecules. For instance, reactions involving N,N′-bis(methoxycarbonyl)-p-benzoquinone diimine and derivatives of 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride led to the formation of various indole derivatives, indicating the compound's versatility and reactivity in organic synthesis (Borisov, Kamanina, & Velikorodov, 2007).
Future Directions
properties
IUPAC Name |
2-(benzylamino)-1-(4-methoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-15-9-7-14(8-10-15)16(18)12-17-11-13-5-3-2-4-6-13;/h2-10,17H,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQWORIWOPEKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride |
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